methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1094364-33-6
VCID: VC8405894
InChI: InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3
SMILES: CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68

methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate

CAS No.: 1094364-33-6

Cat. No.: VC8405894

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68

* For research use only. Not for human or veterinary use.

methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate - 1094364-33-6

Specification

CAS No. 1094364-33-6
Molecular Formula C11H14ClNO3
Molecular Weight 243.68
IUPAC Name methyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetate
Standard InChI InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3
Standard InChI Key GREGJLWAOFZOPE-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
Canonical SMILES CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure centers on a 1H-pyrrole ring substituted at the 2- and 5-positions with methyl groups and at the 3-position with a 2-chloroacetyl moiety. An acetoxymethyl group (-CH2COOCH3\text{-CH}_{2}\text{COOCH}_{3}) is attached to the pyrrole’s nitrogen atom . The SMILES notation CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl and InChI key GREGJLWAOFZOPE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Structural Identifiers

PropertyValue
Molecular FormulaC11H14ClNO3\text{C}_{11}\text{H}_{14}\text{ClNO}_{3}
Molecular Weight243.69 g/mol
SMILESCC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
InChIInChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3
CAS Number186028-80-8

The pyrrole ring’s electron-rich nature and the chloroacetyl group’s electrophilic carbonyl carbon suggest potential reactivity in nucleophilic substitution or cycloaddition reactions, though experimental validation is lacking .

Stereoelectronic Features

The chloroacetyl substituent (-COCH2Cl\text{-COCH}_{2}\text{Cl}) introduces a polarizable dipole moment, while the methyl groups at C2 and C5 create steric hindrance that may influence regioselectivity in reactions. The acetoxymethyl group’s ester functionality (-COOCH3\text{-COOCH}_{3}) adds hydrolytic instability under basic conditions, a property common to esters .

Physicochemical Properties

Predicted Collision Cross Sections

Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 2). The M+HM+H+ ion exhibits a collision cross section (CCS) of 151.8 Ų, while sodium adducts (M+NaM+Na+) show higher CCS values due to increased ion size .

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+244.07350151.8
[M+Na]+266.05544163.0
[M+NH4]+261.10004158.3
[M+K]+282.02938159.8
[M-H]-242.05894151.1

These predictions aid in mass spectrometry-based identification but require experimental validation for analytical applications.

Solubility and Stability

No experimental solubility data exists, but the compound’s logP (estimated via computational tools) likely falls between 1.5 and 2.5, indicating moderate lipophilicity. The chloroacetyl group’s susceptibility to hydrolysis in aqueous environments suggests storage under anhydrous conditions .

Synthesis and Reactivity

Synthetic Routes

No peer-reviewed synthesis protocols are documented . Retrosynthetic analysis proposes two plausible pathways:

  • Pyrrole Alkylation: Reacting 3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole with methyl bromoacetate under basic conditions.

  • Acylation of Methylpyrrole: Introducing the chloroacetyl group via Friedel-Crafts acylation on a pre-formed methylpyrrole-acetate intermediate.

Both routes face challenges, including regioselectivity control and side reactions at the electron-rich pyrrole ring.

Reactivity Profile

The compound’s functional groups suggest several reactivity motifs:

  • Ester Hydrolysis: Under acidic or basic conditions, the acetoxymethyl group may hydrolyze to carboxylic acid, altering solubility and reactivity.

  • Nucleophilic Substitution: The chloroacetyl group’s α-chlorine atom could participate in SN2 reactions with amines or thiols, forming amide or thioether linkages.

  • Cycloadditions: The pyrrole ring may engage in Diels-Alder reactions, though steric hindrance from methyl groups could limit this.

Experimental studies are needed to validate these hypotheses.

Exposure RoutePrecautionary Measures
InhalationUse fume hoods; wear NIOSH-approved respirators if ventilation is inadequate
Skin ContactWear nitrile gloves and protective clothing; wash immediately with soap and water
Eye ContactFlush with water for 15 minutes; seek medical attention if irritation persists
StorageStore in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis

Environmental Impact

The compound’s environmental fate remains unstudied. Given its ester and chloroacetyl groups, biodegradation pathways likely involve hydrolytic cleavage, but persistence in aquatic systems cannot be ruled out.

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